![molecular formula C18H20N4O3S B2392946 N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 888444-26-6](/img/structure/B2392946.png)
N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
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Description
N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Analysis
Crystallographic studies on similar compounds have contributed to understanding the structural conformation, which is crucial for designing drugs with targeted biological activities. The folded conformation observed in these molecules suggests potential interactions with biological targets (Subasri et al., 2017).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds with similar structures has shown promise in developing new antimicrobial and antitumor agents. For instance, the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives demonstrated antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Vibrational Spectroscopy
Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, provide detailed insights into the molecular structure and intermolecular interactions, essential for understanding the chemical behavior and potential biological interactions of such compounds (Jenepha Mary et al., 2022).
Antiviral and Anticancer Potential
Molecular docking studies have indicated the potential of structurally similar compounds as antiviral agents against specific targets, such as the SARS-CoV-2 protein. This highlights the relevance of these compounds in designing drugs for emerging infectious diseases (Mary et al., 2020). Additionally, some compounds have shown significant anticancer activity, suggesting their utility in cancer therapy research (Al-Sanea et al., 2020).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-3-9-22-17(24)16-15(12-6-4-5-7-13(12)20-16)21-18(22)26-11-14(23)19-8-10-25-2/h3-7,20H,1,8-11H2,2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAAHYHPUCHFDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
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